molecular formula C9H9BrO4 B1278862 6-Bromo-2,3-dimethoxybenzoic acid CAS No. 60555-93-3

6-Bromo-2,3-dimethoxybenzoic acid

Cat. No.: B1278862
CAS No.: 60555-93-3
M. Wt: 261.07 g/mol
InChI Key: AJANRRXNCDJJFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,3-dimethoxybenzoic acid is an organic compound with the molecular formula C9H9BrO4. It is a derivative of benzoic acid, characterized by the presence of bromine and methoxy groups on the benzene ring.

Scientific Research Applications

6-Bromo-2,3-dimethoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antibacterial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Safety and Hazards

6-Bromo-2,3-dimethoxybenzoic acid is harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-2,3-dimethoxybenzoic acid can be synthesized through several methods. One common approach involves the bromination of 2,3-dimethoxybenzoic acid. The reaction typically employs bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position on the benzene ring .

Another method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts to achieve the desired bromination .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-dimethoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form complex organic molecules.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling: Organoboron reagents and palladium catalysts.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Conversion to carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Coupling: Formation of biaryl compounds and other complex structures.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,5-dimethoxybenzoic acid
  • 3-Bromo-2,6-dimethoxybenzoic acid
  • 2,3-Dimethoxybenzoic acid

Comparison

6-Bromo-2,3-dimethoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and selectivity in chemical reactions, making it a valuable compound for targeted applications .

Properties

IUPAC Name

6-bromo-2,3-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4/c1-13-6-4-3-5(10)7(9(11)12)8(6)14-2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJANRRXNCDJJFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453558
Record name 6-BROMO-2,3-DIMETHOXYBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60555-93-3
Record name 6-BROMO-2,3-DIMETHOXYBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using the procedure described herein above in Example 1, Method E, 2,3-dimethoxybenzoic acid was brominated with DBDMH to provide the following results (assay yields) after reacting for 22 hours at 20°-25° C:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2,3-dimethoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
6-Bromo-2,3-dimethoxybenzoic acid
Reactant of Route 3
Reactant of Route 3
6-Bromo-2,3-dimethoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6-Bromo-2,3-dimethoxybenzoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
6-Bromo-2,3-dimethoxybenzoic acid
Reactant of Route 6
6-Bromo-2,3-dimethoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.